1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride
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Overview
Description
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,3-dihydroxypropyl group and a carboxylic acid group, which is further converted to its hydrochloride salt form. Pyrazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2,3-dihydroxypropyl group: This can be achieved by reacting the pyrazole derivative with an appropriate epoxide, such as glycidol, under basic conditions to form the 2,3-dihydroxypropyl substituent.
Formation of the hydrochloride salt: The final step involves the conversion of the carboxylic acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can act as an inhibitor of specific enzymes involved in disease pathways.
Modulating receptors: It may bind to and modulate the activity of certain receptors.
Interfering with cellular processes: It can affect various cellular processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydroxypropyl)-2-nitroimidazole: Similar in structure but contains a nitro group instead of a carboxylic acid group.
2,3-dihydroxypropyl dodecanoate: Contains a similar dihydroxypropyl group but is an ester derivative.
Uniqueness
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and dihydroxypropyl group contribute to its potential as a versatile intermediate in organic synthesis and its diverse biological activities.
Properties
IUPAC Name |
1-(2,3-dihydroxypropyl)pyrazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.ClH/c10-4-6(11)3-9-2-5(1-8-9)7(12)13;/h1-2,6,10-11H,3-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVBQNCGCPOLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(CO)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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